6-Methyl-2-(methylthio)benzo[d]thiazole
Description
Overview of Benzothiazole (B30560) Heterocycles: Structural Features and Chemical Versatility
Benzothiazole is an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.orgekb.eg This bicyclic system, with the IUPAC name 1,3-benzothiazole, consists of a five-membered 1,3-thiazole ring fused to the benzene ring, creating a planar structure. wikipedia.org The presence of both nitrogen and sulfur heteroatoms within the thiazole ring imparts unique chemical properties and a wide range of biological activities, making it a cornerstone in medicinal and bioorganic chemistry. researchgate.netrsc.org
The chemical versatility of the benzothiazole scaffold is a key reason for its extensive study. The unique methine center in the thiazole ring is readily substituted, and modifications at various positions of the bicyclic structure, particularly at the C-2 and C-6 positions, have been shown to significantly influence its biological and chemical properties. benthamscience.com Benzothiazole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. ekb.egrsc.orgbenthamscience.com This structural versatility allows for the fine-tuning of therapeutic activity, making the benzothiazole nucleus a privileged scaffold in drug discovery. researchgate.net Beyond pharmaceuticals, these compounds have applications as dyes, food additives, and rubber additives. wikipedia.org
Historical Context of Methylthio-Substituted Benzothiazoles in Research
The investigation of substituted benzothiazoles has a long history, with particular interest in modifications at the 2-position. Among these, sulfur-containing substituents have been a significant focus. 2-Mercaptobenzothiazole (B37678) (MBT) and its derivatives, for instance, are widely used as rubber additives, and their environmental presence and biotransformations have been a subject of study. nih.govnih.gov
The methylthio (-SCH3) group at the 2-position has been of specific interest. 2-(Methylthio)benzothiazole (B1198390) is known as a degradation product of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a biocide utilized in the leather and paper industries. sigmaaldrich.comsigmaaldrich.com Research into the environmental fate of these compounds has indicated that 2-methylthiobenzothiazole is relatively resistant to biodegradation. nih.gov In synthetic chemistry, 2-alkyl-substituted benzothiazoles, including those with methylthio groups, are valuable precursors and key intermediates for creating dyes, photosensitizers, and fluorescent markers. chemrxiv.org The synthesis of these compounds often involves precursors like 2-aminothiophenol (B119425), which can be reacted with various reagents to introduce the desired substituent at the 2-position. derpharmachemica.commdpi.com
Rationale for Comprehensive Academic Investigation of 6-Methyl-2-(methylthio)benzo[d]thiazole
The academic pursuit of this compound is founded on the established significance of its structural components. The benzothiazole core is a proven pharmacophore, and literature reveals that substitutions at the C-6 position are critical for modulating biological activity. benthamscience.com The introduction of a methyl group at this position can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
Below is a data table outlining the known chemical properties of this specific compound.
| Property | Value |
| CAS Number | 3507-35-5 |
| Molecular Formula | C9H9NS2 |
| Molar Mass | 195.3 g/mol |
| Predicted Density | 1.27±0.1 g/cm³ |
| Predicted Boiling Point | 319.8±35.0 °C |
| Predicted pKa | 1.70±0.10 |
Data sourced from ChemBK.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape is rich with studies on the broader family of benzothiazole derivatives. Extensive work has been published on the synthesis and biological evaluation of various 2- and 6-substituted benzothiazoles. benthamscience.comjyoungpharm.org For example, numerous studies focus on 2-arylbenzothiazoles as potential anticancer agents or amyloid imaging agents for Alzheimer's disease. rsc.orgacs.org Similarly, the synthesis of various 6-substituted benzothiazoles, such as 2-amino-6-methylbenzothiazole, has been well-documented as these are important synthetic intermediates. jyoungpharm.orgresearchgate.netorgsyn.org
However, a significant research gap exists specifically for the compound this compound. While its constituent parts—the 6-methylbenzothiazole (B1275349) core and the 2-methylthio substituent—are known in other contexts, there is a notable lack of dedicated studies on this specific combination. The synthesis, detailed characterization, and evaluation of its potential biological activities or material properties remain largely unexplored in peer-reviewed literature. This gap presents an opportunity for novel research to synthesize this compound, characterize its unique properties, and investigate its potential applications, thereby contributing new knowledge to the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3507-35-5 |
|---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
6-methyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS2/c1-6-3-4-7-8(5-6)12-9(10-7)11-2/h3-5H,1-2H3 |
InChI Key |
PEFQUUGHMHMZSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)SC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methyl 2 Methylthio Benzo D Thiazole
Established Synthetic Pathways to 6-Methyl-2-(methylthio)benzo[d]thiazole Derivatives
The synthesis of the title compound can be approached through several well-established routes, each with its own set of advantages regarding efficiency, atom economy, and environmental impact. These pathways range from traditional cyclization reactions to more modern one-pot and microwave-assisted protocols.
Cyclization Reactions for Benzothiazole (B30560) Core Formation
The cornerstone of synthesizing this compound is the formation of the benzothiazole bicyclic system. A prevalent method for this is the cyclization of p-tolyl-substituted precursors. One of the most classical and widely used approaches is the Jacobson synthesis, which involves the intramolecular cyclization of N-arylthioamides. nih.gov
Another fundamental approach involves the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon synthon. For the synthesis of 6-methyl substituted benzothiazoles, 4-methyl-2-aminothiophenol is a key starting material. This intermediate can be condensed with various reagents, such as carbon disulfide, to form the corresponding 2-thiol derivative, which is a direct precursor to the target compound. foodb.ca
The Hugershoff reaction provides an alternative route, where N-arylthioureas are cyclized to form 2-aminobenzothiazoles. Starting from p-toluidine (B81030), one can synthesize the corresponding p-tolylthiourea, which upon cyclization, yields 2-amino-6-methylbenzothiazole. targetmol.comthegoodscentscompany.com This intermediate can then be further modified to introduce the 2-methylthio group.
These cyclization reactions can be promoted by various reagents and conditions, including acid catalysis and oxidative environments, to facilitate the ring closure and subsequent aromatization to the stable benzothiazole core. ekb.egnih.gov
Introduction of Methylthio and Methyl Substituents at Specific Positions
The introduction of the methyl group at the 6-position is typically achieved by starting with a precursor that already contains this substituent on the benzene (B151609) ring, most commonly p-toluidine (4-methylaniline). targetmol.comthegoodscentscompany.com This ensures the regioselective placement of the methyl group on the final benzothiazole structure.
The 2-(methylthio) group is commonly introduced via S-alkylation of the corresponding 2-mercaptobenzothiazole (B37678) (which exists in tautomeric equilibrium with its thione form, 1,3-benzothiazole-2(3H)-thione). foodb.ca The synthesis of the key intermediate, 6-methyl-1,3-benzothiazole-2-thiol, can be accomplished by reacting 4-methyl-2-aminothiophenol with carbon disulfide. Subsequent methylation of this intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, affords this compound. mdpi.com
The reaction conditions for the S-methylation are generally mild and proceed with high efficiency. A typical procedure involves dissolving the 6-methyl-1,3-benzothiazole-2-thiol in a suitable solvent like dimethylformamide, followed by the addition of a base such as sodium bicarbonate and the methylating agent. mdpi.com
One-Pot and Multicomponent Synthesis Approaches
To enhance synthetic efficiency and reduce waste, one-pot and multicomponent reactions have been developed for the synthesis of 2-substituted benzothiazoles. These strategies allow for the formation of the target molecule in a single reaction vessel without the isolation of intermediates, thereby saving time and resources.
A notable one-pot approach for the synthesis of 2-(alkylthio)benzothiazoles involves the reaction of a 2-aminothiophenol with a thiocarbonyl surrogate, followed by in-situ alkylation. For instance, 2-aminothiophenols can react with tetramethylthiuram monosulfide (TMTM) to generate the 2-mercaptobenzothiazole intermediate, which can then be alkylated in the same pot with an appropriate alkyl halide to yield the desired 2-(alkylthio)benzothiazole. researchgate.net This method avoids the isolation of the potentially sensitive 2-mercaptobenzothiazole intermediate. While this has been demonstrated for benzylthio derivatives, the principle is applicable for the synthesis of the methylthio analogue.
Multicomponent reactions, where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, also offer an efficient route to complex benzothiazole derivatives.
Microwave-Assisted Synthesis and Green Chemistry Protocols
In line with the principles of green chemistry, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including benzothiazoles. Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.
The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenols with various carbonyl compounds is well-suited for microwave assistance. researchgate.netrsc.org For example, the reaction of 2-aminothiophenol with aldehydes can be accelerated under microwave irradiation, often in the absence of a catalyst or using a green solvent like glycerol. ekb.egmdpi.com While a direct microwave-assisted synthesis of this compound from simple precursors in one step is not explicitly detailed in the literature, the individual steps, such as the formation of the benzothiazole core and subsequent alkylation, can be significantly expedited using this technology.
Green chemistry protocols also emphasize the use of environmentally benign catalysts and solvents. Many modern syntheses of benzothiazoles employ water as a solvent or utilize reusable solid-supported catalysts, minimizing the environmental footprint of the chemical process. ekb.eg
Functionalization and Derivatization Strategies for this compound
Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at various positions of the molecule, including the thiazole (B1198619) ring.
Modifications at the Thiazole Ring
The thiazole ring of 2-(methylthio)benzothiazole (B1198390) derivatives presents opportunities for further functionalization, although it is generally less reactive towards electrophilic substitution than the benzene ring. The C2 position is already substituted with the methylthio group, which can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions.
Research has shown that 2-substituted benzothiazoles can undergo SNA reactions at the C2 position with various nucleophiles. cas.cn For instance, the methylthio group could potentially be displaced by stronger nucleophiles under specific reaction conditions, allowing for the introduction of a wide array of functional groups at this position. This provides a versatile platform for the synthesis of novel 2-substituted-6-methylbenzothiazole derivatives.
Furthermore, the nitrogen atom in the thiazole ring can be quaternized with alkylating agents to form benzothiazolium salts. These salts are more activated towards nucleophilic attack and can undergo various transformations.
Below is an interactive data table summarizing the synthetic methodologies discussed:
| Section | Methodology | Key Reactants | Key Intermediates | Advantages |
| 2.1.1 | Cyclization Reactions | p-Toluidine, 4-Methyl-2-aminothiophenol, Carbon disulfide | N-Arylthioamides, 2-Amino-6-methylbenzothiazole, 6-Methyl-1,3-benzothiazole-2-thiol | Well-established, versatile for various substitutions. |
| 2.1.2 | Substituent Introduction | 6-Methyl-1,3-benzothiazole-2-thiol, Methylating agents (e.g., Methyl iodide) | - | High efficiency, mild conditions for S-methylation. |
| 2.1.3 | One-Pot Synthesis | 2-Aminothiophenol, Thiocarbonyl surrogate, Alkyl halide | In-situ generated 2-mercaptobenzothiazole | Increased efficiency, reduced waste, time-saving. |
| 2.1.4 | Microwave-Assisted Synthesis | 2-Aminothiophenol, Carbonyl compounds | - | Reduced reaction times, improved yields, often solvent-free. |
| 2.2.1 | Thiazole Ring Modification | This compound, Nucleophiles, Alkylating agents | Benzothiazolium salts | Access to a diverse range of 2-substituted derivatives. |
Substitutions and Transformations on the Benzene Ring
The presence of the methyl group at the 6-position and the electron-donating nature of the fused thiazole ring influence the regioselectivity of electrophilic aromatic substitution reactions. One notable transformation is the bromination of the benzothiazole core. For instance, the bromination of 2-(methylthio)benzo[d]thiazole has been shown to yield 6-bromo-2-(methylthio)benzo[d]thiazole (B1289472), indicating that the 6-position is susceptible to electrophilic attack. This suggests that direct bromination of this compound would likely lead to substitution at one of the available positions on the benzene ring, guided by the directing effects of the methyl and thiazole moieties.
Further functionalization of the benzene ring can be achieved through various other electrophilic substitution reactions, although specific examples for this compound are not extensively documented. However, based on the general reactivity of benzothiazole systems, reactions such as nitration and sulfonation can be anticipated. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the thiazole ring or the methylthio group.
Regioselective Synthesis of Novel Analogues
The regioselective synthesis of novel analogues of this compound is crucial for developing new compounds with specific biological activities. While specific studies on the regioselective synthesis starting from this compound are limited, general strategies for the functionalization of the benzothiazole core can be applied.
One approach involves the directed C–H functionalization of the benzothiazole ring system. For example, methods for the regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazoles have been developed, where the benzothiazole moiety directs the functionalization to a specific position on the appended aryl ring. Although this example pertains to a substituent at the 2-position, it highlights the potential for developing directing group strategies to achieve regioselective C-H functionalization on the benzene ring of this compound itself.
Another strategy involves the synthesis of specifically substituted precursors. For instance, starting with a pre-functionalized p-toluidine derivative allows for the introduction of substituents at desired positions on the benzene ring before the construction of the benzothiazole core. This approach offers a high degree of control over the final substitution pattern. A study on the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with 2-aminobenzenethiol to afford 2-(benzo[d]thiazol-2-yl)malononitrile, which is then further functionalized, demonstrates a regioselective approach to elaborating the 2-substituent, a strategy that could be adapted for analogues of the target compound.
Mechanistic Investigations of Synthesis Reactions
The synthesis of this compound typically proceeds through a two-step sequence: the formation of 2-mercapto-6-methylbenzo[d]thiazole followed by S-methylation.
The formation of the 2-mercaptobenzothiazole core from p-toluidine involves a complex series of reactions. A common method is the reaction of the corresponding aniline (B41778) with carbon disulfide. The mechanism of this reaction is believed to involve the initial formation of a dithiocarbamate (B8719985) salt, which then undergoes cyclization and subsequent aromatization to form the benzothiazole ring system.
Advanced Structural Characterization and Spectroscopic Analysis of 6 Methyl 2 Methylthio Benzo D Thiazole
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 6-Methyl-2-(methylthio)benzo[d]thiazole. Methods such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's conformational, electronic, and bonding characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural confirmation.
In the ¹H NMR spectrum of a closely related derivative, 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate, the signals corresponding to the 6-methylbenzothiazole (B1275349) moiety are clearly identifiable. semanticscholar.org The aromatic protons on the benzothiazole (B30560) ring typically appear as a set of multiplets or distinct doublets and singlets in the downfield region (δ 7.0-8.0 ppm). semanticscholar.orgarabjchem.org Specifically, signals observed at approximately δ 7.72 (d), 7.51 (s), and 7.21 (m) ppm are characteristic of the protons on the benzene (B151609) ring of the benzothiazole core. semanticscholar.org The methyl group at the 6-position exhibits a characteristic singlet at around δ 2.40 ppm. arabjchem.org The protons of the methylthio (-SCH₃) group are expected to produce a sharp singlet further upfield, typically in the range of δ 2.5-3.0 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon atom of the 6-methyl group is typically observed around δ 21.4 ppm. semanticscholar.org The carbons of the benzothiazole aromatic system resonate in the δ 120-155 ppm range, with the carbon atom at the 2-position (C=N) being significantly deshielded. semanticscholar.org The carbon of the methylthio group is expected to appear in the upfield region of the spectrum. The complete assignment of these signals is achieved through two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations. nih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H (Benzene ring) | 7.0 – 8.0 | 120 – 140 |
| 6-CH₃ | ~2.4 | ~21 |
| 2-S-CH₃ | ~2.7 | 15 – 20 |
| C2 (Thiazole ring) | - | 160 – 170 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of functional groups. nih.gov The spectra for this compound are characterized by specific bands corresponding to the benzothiazole core and its substituents.
The FT-IR spectrum is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. jyoungpharm.org The C=N stretching vibration of the thiazole (B1198619) ring typically appears as a strong band in the 1635-1500 cm⁻¹ region. researchgate.netresearchgate.net Aromatic C=C stretching vibrations from the benzene ring are observed in the 1600-1450 cm⁻¹ range. researchgate.net The C-S stretching vibration within the thiazole ring is generally found at lower wavenumbers, often around 700-800 cm⁻¹. researchgate.net The methyl group (both at the 6-position and in the methylthio substituent) will exhibit symmetric and asymmetric C-H stretching bands around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. semanticscholar.org
Raman spectroscopy provides complementary data, particularly for non-polar bonds. nih.gov The symmetric vibrations of the aromatic ring system and the C-S bonds are often strong in the Raman spectrum, aiding in a complete vibrational assignment. nih.gov Theoretical calculations using Density Functional Theory (DFT) can be employed to predict harmonic vibrational frequencies and assist in the precise assignment of experimental bands observed in both FT-IR and Raman spectra. nih.govnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 – 3000 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2980 – 2850 | Medium-Weak |
| C=N Stretch (Thiazole) | 1635 – 1500 | Strong |
| Aromatic C=C Stretch | 1600 – 1450 | Medium-Strong |
| -CH₃ Bend | 1460 – 1370 | Medium |
| C-S Stretch | 800 – 650 | Medium-Weak |
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on its conjugation and chromophores. tanta.edu.eg The spectrum of this compound is dominated by absorptions arising from π→π* and n→π* transitions within the conjugated benzothiazole system. nih.gov
The benzothiazole moiety itself typically displays multiple absorption bands between 220 and 290 nm. researchgate.net For a derivative of the target compound, an absorption maximum (λ_max) was observed at 283 nm. semanticscholar.org Theoretical studies on the closely related 2-(methylthio)benzothiazole (B1198390) predict electronic transitions that are influenced by the substituent at the 2-position. scirp.org The methylthio group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzothiazole. tanta.edu.egscirp.org The primary absorption bands are attributed to π→π* transitions within the aromatic system. Weaker n→π* transitions, originating from the lone pairs on the nitrogen and sulfur atoms, may also be observed, often as a shoulder on the main absorption bands. tanta.edu.eg Time-dependent DFT (TD-DFT) calculations are a valuable tool for predicting the wavelengths of electronic transitions and understanding the nature of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org
Table 3: Expected UV-Vis Absorption Data and Electronic Transitions
| Expected λ_max (nm) | Molar Absorptivity (ε) | Assigned Transition |
|---|---|---|
| ~230 | High | π → π |
| ~285 | Medium | π → π |
| >300 | Low | n → π* |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
While the specific crystal structure of this compound is not detailed in the provided literature, analysis of closely related benzothiazole derivatives allows for a robust prediction of its solid-state features. nih.govscirp.org The benzothiazole ring system is inherently planar. nih.gov X-ray studies on derivatives confirm that the fused benzene and thiazole rings form a rigid, planar scaffold. nih.govresearchgate.net
The bond lengths and angles within this core are expected to be consistent with those of other reported benzothiazole structures. For instance, the C-S bonds within the thiazole ring are typically around 1.74 Å, while the C=N bond is shorter, approximately 1.37 Å. researchgate.net In the crystal lattice, molecules of this compound would likely arrange to maximize favorable intermolecular interactions. These can include π-π stacking interactions between the planar aromatic rings of adjacent molecules and weaker C-H···π or C-H···S hydrogen bonds, which collectively stabilize the crystal packing. nih.gov
Table 4: Typical Bond Lengths and Angles for the Benzothiazole Core (based on related structures)
| Bond/Angle | Expected Value |
|---|---|
| C-S (Thiazole) | ~1.74 Å |
| C=N (Thiazole) | ~1.37 Å |
| C-N (Thiazole) | ~1.39 Å |
| C-S-C (Thiazole) | ~90° |
| Aromatic C-C | 1.38 - 1.41 Å |
Table 5: Key Expected Dihedral Angles
| Atoms Defining the Angle | Description | Expected Angle (°) |
|---|---|---|
| Atoms within the benzothiazole ring | Ring Torsion Angles | ~0 (indicating planarity) |
| C(ring)-C2-S-C(methyl) | Orientation of methylthio group | Variable, dependent on conformation |
Exploration of Hydrogen Bonding and Non-Covalent Interactions in Crystal Lattice
A thorough search of publicly available scientific literature and crystallographic databases did not yield an experimentally determined crystal structure for this compound (CAS 3507-35-5). The determination of a compound's crystal lattice structure, typically through single-crystal X-ray diffraction, is a prerequisite for the detailed analysis of its specific hydrogen bonding patterns and non-covalent interactions in the solid state.
Without this foundational data, a scientifically accurate and detailed discussion of the intermolecular forces governing the crystal packing of this compound cannot be provided. Analysis of related structures can offer general insights into the types of interactions that benzothiazole derivatives may exhibit, such as π-π stacking or weak C-H···N or C-H···S interactions. For instance, the crystal structure of the related compound 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one features dimeric units connected by weak C-H···O hydrogen bonds and displays S···S contacts. nih.gov Similarly, the crystal packing of 6-Methylbenzo[d]thiazol-2-amine is stabilized by N—H···N hydrogen bonds and N—H···π interactions. However, the specific geometry, bond distances, and energetic contributions of these interactions are unique to each compound's crystal structure.
Therefore, a definitive exploration of the hydrogen bonding and non-covalent interactions within the crystal lattice of this compound is contingent upon its future crystallographic analysis.
Computational and Theoretical Investigations of 6 Methyl 2 Methylthio Benzo D Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov Calculations typically performed using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p) yield valuable information on molecular geometry, orbital energies, and reactivity. scirp.orgmdpi.com
Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule. For the benzothiazole (B30560) core, studies on related compounds like 6-bromo-2-(methylthio)benzo[d]thiazole (B1289472) have shown that the fused benzene (B151609) and thiazole (B1198619) ring system is nearly planar. researchgate.net The dihedral angle between the two rings in the 6-bromo analogue was found to be approximately 1.0°, indicating a high degree of planarity. researchgate.net The introduction of a methyl group at the 6-position is not expected to significantly disrupt this planarity.
Table 1: Selected Optimized Bond Lengths for the Related Compound 6-Bromo-2-(methylthio)benzo[d]thiazole Data sourced from crystallographic studies of a closely related analogue to infer the structure of 6-Methyl-2-(methylthio)benzo[d]thiazole. researchgate.net
| Bond | Bond Length (Å) |
|---|---|
| C7-S1 | 1.760 |
| C3-S1 | 1.730 |
| C7-S2 | 1.744 |
| C8-S2 (Methyl C-S) | 1.805 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. scirp.orgmdpi.com
For the parent compound, 2-(methylthio)benzothiazole (B1198390), DFT calculations at the B3LYP/6-31+G(d,p) level revealed it to be the most reactive among a series of benzothiazole derivatives, possessing the lowest energy gap (ΔE = 0.1841 eV). scirp.org The addition of an electron-donating methyl group at the 6-position of the benzene ring in this compound would be expected to raise the HOMO energy level, potentially leading to an even smaller HOMO-LUMO gap and thus, enhanced reactivity.
Table 2: Calculated FMO Energies and HOMO-LUMO Gap for 2-(methylthio)benzothiazole Data for the parent compound, calculated at the B3LYP/6-31+G(d,p) level. scirp.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.2464 |
| ELUMO | -0.0623 |
| ΔE (HOMO-LUMO Gap) | 0.1841 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For benzothiazole derivatives, MEP analyses show that the most negative potential is generally located around the nitrogen atom of the thiazole ring, making it a primary site for electrophilic interactions. mdpi.com The sulfur atoms and the benzene ring also contribute to the electronic landscape. The presence of the electron-donating methylthio group at the 2-position and the methyl group at the 6-position would increase the electron density on the benzothiazole system, particularly on the aromatic ring, influencing its interaction with other molecules.
Studies on 2-(methylthio)benzothiazole show it has the lowest chemical hardness (η = 0.153 eV) and highest softness (S = 6.5372 eV⁻¹) among related derivatives, confirming its high reactivity. scirp.org The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge. Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack.
Table 3: Global Reactivity Descriptors for 2-(methylthio)benzothiazole Data for the parent compound, calculated at the B3LYP/6-31+G(d,p) level. scirp.org
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 0.1543 |
| Chemical Potential (μ) | -0.1543 |
| Chemical Hardness (η) | 0.1530 |
| Global Softness (S) | 6.5372 |
| Electrophilicity Index (ω) | 0.0783 |
Molecular Dynamics Simulations for Conformational Analysis and Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing its interactions with larger systems, such as proteins or surfaces. nih.govbiointerfaceresearch.com
In the context of drug design, MD simulations can assess the stability of a ligand-protein complex. nih.gov By simulating the complex for nanoseconds, researchers can monitor metrics like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound in the active site or if its conformation changes significantly. nih.gov While no specific MD simulations for this compound have been published, this technique is widely applied to other benzothiazole derivatives to understand their binding modes and dynamic behavior with biological targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new, untested compounds.
For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These models generate 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. nih.gov For instance, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamides demonstrated the importance of substituents on the benzothiazole ring for their inhibitory activity. nih.gov The analysis of such 3D contour plots can guide the structural modification of compounds to enhance their desired activity. nih.gov While a specific QSAR model for this compound is not available, its molecular descriptors could be calculated and used within a relevant existing model for benzothiazoles to predict its potential activity in a given biological system.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
The analysis involves the estimation of stabilization energy (E(2)), which is associated with the delocalization of electrons between filled (donor) and empty (acceptor) NBOs. scirp.org A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.
In the case of 2-(methylthio)benzothiazole, significant stabilization energies are observed, highlighting the importance of intramolecular charge transfer in its electronic structure. The key interactions involve the lone pairs of the sulfur and nitrogen atoms as donor orbitals and the π* anti-bonding orbitals of the aromatic system as acceptor orbitals.
Key Findings from NBO Analysis of 2-(methylthio)benzothiazole:
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP (2) S14 | π* (C7-N13) | High |
| π (C5-C6) | π* (C7-N13) | Moderate |
| σ (various) | σ* (various) | Low to Moderate |
Note: The atom numbering (e.g., S14, C7, N13) is based on the standard numbering of the benzothiazole ring system used in the cited computational studies. "LP" denotes a lone pair.
The most significant interaction is the delocalization of a lone pair from the sulfur atom of the methylthio group into the π* anti-bonding orbital of the C-N bond within the thiazole ring. scirp.org This interaction results in a substantial stabilization energy, indicating a strong intramolecular charge transfer from the methylthio group to the benzothiazole core. This ICT contributes significantly to the stability of the molecule. scirp.orgscirp.org
Exploration of Biological Activities and Underlying Mechanisms of 6 Methyl 2 Methylthio Benzo D Thiazole and Its Analogues in Vitro and Pre Clinical Models
Antimicrobial Activity Studies (Bacterial and Fungal Models)
The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. nih.gov Benzothiazole (B30560) derivatives have emerged as a promising class of compounds in this area, exhibiting significant activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net
Numerous studies have documented the in vitro antimicrobial potency of 6-methyl-2-(methylthio)benzo[d]thiazole analogues and related structures. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal species.
For instance, a series of benzothiazole derivatives bearing an amide moiety showed potent, broad-spectrum activity. One notable compound, N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide, displayed significant inhibitory activity against Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values of 15.6, 7.81, 15.6, and 3.91 µg/mL, respectively. rsc.org Similarly, novel benzothiazole-based thiazole (B1198619) derivatives have demonstrated broad-spectrum activity comparable to standard drugs like chloramphenicol. ekb.eg
Other research has highlighted the efficacy of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, which showed moderate to good inhibition against bacteria such as S. aureus, E. coli, Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger at concentrations of 12.5-100 µg/mL. nih.gov Furthermore, certain 2-alkenylthio-5-aminobenzothiazoles exhibited maximum inhibitory effects against Candida albicans with MIC values of 15.6 μg/mL. nih.gov The antimicrobial effectiveness of various benzothiazole derivatives is summarized in the table below.
| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Source |
|---|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A07) | K. pneumoniae | 3.91 | rsc.org |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A07) | E. coli | 7.81 | rsc.org |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (A07) | S. aureus | 15.6 | rsc.org |
| 2-Alkenylthio-5-aminobenzothiazoles | C. albicans | 15.6 | nih.gov |
| Benzothiazole-based thiazole derivatives (4a, 4b, 6a, 6b) | B. subtilis, E. coli, B. fabae | Comparable to chloramphenicol | ekb.eg |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Various bacteria and fungi | 12.5-100 | nih.gov |
| Benzothiazole-clubbed isatin (B1672199) derivative (41c) | E. coli | 3.1 | nih.gov |
| Benzothiazole-clubbed isatin derivative (41c) | P. aeruginosa | 6.2 | nih.gov |
The antimicrobial effects of benzothiazole derivatives are attributed to their ability to interfere with various essential cellular processes in pathogens. mdpi.com A primary mechanism involves the inhibition of crucial enzymes. nih.govresearchgate.netnih.gov
Enzyme Inhibition:
Dihydropteroate Synthase (DHPS): Some sulfonamide analogues of benzothiazole act by inhibiting DHPS, an enzyme vital for folate synthesis in bacteria. mdpi.comnih.gov This disruption of the folate pathway halts bacterial growth.
DNA Gyrase: Benzothiazole derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase that manages DNA topology during replication. nih.govnih.govmdpi.com By inhibiting this enzyme, the compounds prevent bacterial DNA replication and lead to cell death. mdpi.com
Dihydroorotase: Certain benzothiazole compounds have been shown to inhibit E. coli dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, which is essential for creating DNA and RNA. mdpi.comgrafiati.com
Other Enzymes: The benzothiazole scaffold has been implicated in the inhibition of a wide array of other microbial enzymes, including uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), peptide deformylase, and dihydrofolate reductase, highlighting their multi-target potential. nih.govnih.gov
Other Mechanisms:
DNA Binding: Beyond enzyme inhibition, some benzothiazole amides are proposed to exert their effect by binding to bacterial DNA, potentially through hydrogen bonds formed by the amide moiety, thereby interfering with genetic processes. rsc.org
Membrane Perturbation: Evidence suggests that certain derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. rsc.org
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms)
The benzothiazole scaffold is a key feature in several enzyme inhibitors. Analogues of this compound have been notably investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov
A series of benzo[d]thiazole-6-sulfonamides, structurally related to the core molecule, were synthesized and evaluated for their inhibitory activity against several human (h) carbonic anhydrase isoforms. These studies identified several potent inhibitors against cytosolic isoforms hCA I, hCA II, and hCA VII, as well as the transmembrane, tumor-associated hCA IX. unifi.itresearchgate.net The sharp structure-activity relationship observed in these studies highlights that minor modifications to the benzothiazole scaffold can lead to significant changes in inhibitory potency and isoform selectivity. unifi.itresearchgate.net For instance, certain 2-amino-substituted and 2-acylamino derivatives led to subnanomolar or low nanomolar inhibitors targeting hCA II, VII, and IX. unifi.itresearchgate.net
In another study, novel benzothiazole derivatives incorporating amino acid moieties were synthesized and tested against hCA I, hCA II, hCA V, and hCA XIII. researchgate.net Some of these compounds demonstrated significant inhibitory properties, with inhibition constants (Kᵢ) in the micromolar range, particularly against hCA II and hCA V. nih.govresearchgate.net
Table 1: Carbonic Anhydrase Inhibition by Benzothiazole Analogues
| Compound Class | Target Isoforms | Potency | Reference(s) |
|---|---|---|---|
| Benzo[d]thiazole-6-sulfonamides | hCA I, II, VII, IX | Subnanomolar to low nanomolar | unifi.it, researchgate.net |
Other Investigated Biological Activities (e.g., Anti-inflammatory, Antimalarial in pre-clinical models)
Beyond enzyme inhibition, the biological profile of benzothiazole derivatives extends to anti-inflammatory and antimalarial activities.
In Vitro or Cell-Based Assays
Anti-inflammatory Activity: Benzothiazole derivatives have been recognized for their anti-inflammatory potential. researchgate.net Studies have shown that these compounds can exert their effects through various mechanisms. In an investigation using a hepatocellular carcinoma cell line, 2-substituted benzothiazole derivatives demonstrated the ability to mitigate the molecular consequences of inflammation and restrain tumor cell proliferation. nih.gov These compounds showed antiproliferative and cytotoxic properties against HepG2 cells, with IC₅₀ values of 56.98 µM and 59.17 µM after 24 hours of treatment. nih.gov
Antimalarial Activity: The benzothiazole nucleus is a promising scaffold for the development of new antimalarial agents. nih.gov A variety of analogues have demonstrated potent antiplasmodial activity in vitro against different strains of the malaria parasite, Plasmodium falciparum. nih.govbanglajol.info
For example, a series of benzothiazole hydrazones were found to be active against the malaria parasite both in vitro and in a murine model. nih.govresearchgate.net These compounds act by chelating free iron and inhibiting heme polymerization, a critical process for parasite survival. nih.govresearchgate.net One lead compound exhibited antiplasmodial activity against a chloroquine (B1663885)/pyrimethamine-resistant strain of P. falciparum (K1). nih.govresearchgate.net Similarly, 2-substituted 6-nitrobenzothiazole (B29876) derivatives showed potent inhibition of P. falciparum growth, with one compound demonstrating an IC₅₀ value comparable to chloroquine after 48 hours. banglajol.info Structure-activity relationship studies suggest that the nitrogen and sulfur-substituted five-membered aromatic ring within the benzothiazole structure is crucial for its antimalarial activity. nih.govresearchgate.net
Mechanistic Pathway Elucidation
Anti-inflammatory Mechanisms: The anti-inflammatory action of the benzothiazole nucleus is believed to involve the inhibition of key inflammatory pathways. Some proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2) enzymes or the inhibition of Beta-2 receptors of bradykinin. researchgate.net Research on 2-substituted benzothiazole derivatives in a hepatocellular carcinoma cell line pointed towards the targeting of the NF-κB/COX-2/iNOS signaling pathway as a key mechanism for their anti-inflammatory and anticancer effects. nih.gov
Antimalarial Mechanisms: The primary antimalarial mechanism for benzothiazole hydrazone analogues involves a dual-target approach. These molecules chelate free iron, depriving the parasite of an essential nutrient. nih.gov Concurrently, they interact with free heme, the toxic byproduct of hemoglobin digestion by the parasite, and inhibit its polymerization into hemozoin, leading to parasite death. nih.govresearchgate.net
Molecular Docking and Ligand-Target Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of benzothiazole derivatives to their respective biological targets, providing a rational basis for their observed activities.
These computational studies have explored the interactions of benzothiazole analogues with various enzymes. For instance, docking studies on potent antimicrobial benzothiazole compounds with the DHPS enzyme revealed that key interactions, such as arene-H bonds with specific amino acid residues like Lys220 within the PABA pocket, are crucial for their inhibitory activity. nih.gov
In the context of anticonvulsant activity, in silico screening of benzothiazole derivatives against GABA-aminotransferase (GABA-AT) has been performed. wjarr.com These studies identified compounds with excellent docking scores and significant hydrogen bonding interactions with the amino acid residues of the enzyme's active site. wjarr.com Similarly, docking studies have been used to understand the binding of benzothiazole inhibitors to the ATP binding site of protein kinases like p56lck, which are involved in cancer signaling pathways. biointerfaceresearch.com These studies help in identifying the structural requirements for potent inhibition. biointerfaceresearch.com
For antimicrobial applications, docking studies have been conducted to understand the interaction of benzothiazole acetamide (B32628) derivatives with DNA gyrase. researchgate.net The results showed a correlation between the docking scores and the experimentally observed antimicrobial activity, confirming the probable binding interactions with the selected protein target. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ethoxzolamide |
| Chloroquine |
Applications in Materials Science and Advanced Technology for 6 Methyl 2 Methylthio Benzo D Thiazole
Development of Optoelectronic Materials
The inherent aromaticity and electron-rich nature of the benzothiazole (B30560) ring system make it a prime candidate for the construction of materials that interact with light. The specific substitution pattern of 6-Methyl-2-(methylthio)benzo[d]thiazole, with its modest electron-donating groups, provides a platform for creating novel optoelectronic materials.
Nonlinear Optical (NLO) Properties and Potential Devices
Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in applications such as optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, often exhibit large NLO responses. Benzothiazole derivatives have been extensively investigated as NLO-active chromophores.
The NLO properties of benzothiazole-based molecules are typically enhanced by creating a "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected through a π-conjugated bridge. In the case of this compound, both the 6-methyl and the 2-methylthio groups act as mild electron donors. To induce significant NLO activity, this core would typically be functionalized with strong electron-withdrawing groups (e.g., -NO₂, -CN) at other positions or incorporated into a larger conjugated system.
Theoretical studies on similar benzothiazole structures suggest that the first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the nature and position of substituents. While specific experimental data for this compound is not widely available, we can infer its potential by examining related compounds. The introduction of stronger donor groups or the extension of the π-system via styryl or ethynyl (B1212043) linkages are common strategies to significantly boost NLO performance.
Table 1: Comparison of Calculated First Hyperpolarizability (β) for Representative Benzothiazole Derivatives This table is illustrative and presents typical values for related compounds to demonstrate the effect of substitution on NLO properties.
| Compound | Donor Group (D) | π-Bridge | Acceptor Group (A) | Calculated β (a.u.) |
|---|---|---|---|---|
| 2-Phenylbenzothiazole | - | Phenyl | Benzothiazole | Low |
| 2-(4-Nitrophenyl)benzothiazole | Benzothiazole | Phenyl | -NO₂ | Moderate |
| 2-(4-(Dimethylamino)styryl)benzothiazole | -N(CH₃)₂ | Styryl | Benzothiazole | High |
| 2-(4-(Dimethylamino)styryl)-6-nitrobenzothiazole | -N(CH₃)₂ | Styryl | Benzothiazole-NO₂ | Very High |
Potential devices leveraging such NLO properties include electro-optic modulators and all-optical switches. The development of materials based on the this compound scaffold would require further synthetic modification to create the necessary charge-transfer characteristics.
Fluorescence and Luminescence Characteristics
Benzothiazole derivatives are well-known for their fluorescent properties and are used as fluorophores in various applications, from biological imaging to organic light-emitting diodes (OLEDs). The fluorescence emission wavelength, quantum yield, and Stokes shift can be finely tuned through chemical substitution.
A key photophysical process in many substituted benzothiazoles is Excited-State Intramolecular Proton Transfer (ESIPT), which often leads to a dual-emission profile and an unusually large Stokes shift. This property is highly desirable as it minimizes self-absorption and improves detection sensitivity. While ESIPT is typically associated with benzothiazoles bearing a hydroxyl or amino group at a specific position, the inherent fluorescence of the benzothiazole core itself can be modulated by substituents like the methyl and methylthio groups.
These groups are expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent compound, 2-(methylthio)benzothiazole (B1198390). The electron-donating nature of these substituents increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.
Table 2: Photophysical Properties of Substituted Benzothiazole Fluorophores in Toluene This table presents representative data from related benzothiazole compounds to illustrate the influence of substituents on fluorescence.
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|---|
| 2-Phenylbenzothiazole | 325 | 365 | 40 | 0.05 |
| 2-(4-Methoxyphenyl)benzothiazole | 335 | 380 | 45 | 0.12 |
| 2-(2-Hydroxyphenyl)benzothiazole (Keto form) | 340 | 510 | 170 | 0.02 |
| 2-(4-Aminophenyl)-6-methylbenzothiazole | 360 | 450 | 90 | 0.65 |
The luminescent properties of this compound derivatives make them potential candidates for use as blue-emitting materials in OLEDs or as fluorescent probes, provided their quantum yields can be optimized through further molecular engineering.
Applications in Polymer Chemistry and Dye Development
The rigid and conjugated structure of benzothiazole makes it an excellent building block for functional polymers and dyes. mzcloud.org Derivatives of benzothiazole are incorporated into polymer backbones to enhance thermal stability, conductivity, and optical properties. In dye development, the benzothiazole moiety can function as an electron acceptor or as part of a π-conjugated system in sensitizers for applications like dye-sensitized solar cells (DSSCs). researchgate.net
While direct polymerization of this compound is not a common approach, it can be functionalized to create monomers suitable for polymerization. For instance, introducing reactive groups like vinyl, ethynyl, or halides would allow its incorporation into various polymer architectures such as polythiophenes, polyfluorenes, or polyanilines. The presence of the methyl and methylthio groups could improve the solubility and processability of the resulting polymers.
In the context of dye development, the this compound core could be part of a D-π-A (Donor-π-bridge-Acceptor) dye structure. In such a design, the benzothiazole unit could be linked to a stronger donor group and a suitable acceptor/anchoring group (like cyanoacrylic acid) for attachment to semiconductor surfaces in DSSCs. The methyl and methylthio substituents would serve to modulate the energy levels of the dye, potentially improving light absorption and charge transfer efficiency.
Advanced Analytical Method Development Utilizing this compound Derivatives
The unique chemical structure and spectroscopic properties of benzothiazole derivatives have led to their use in advanced analytical methods. A notable example is the use of the parent compound, 2-(Methylthio)benzothiazole, in the trace determination of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water samples using liquid chromatography-electrospray mass spectrometry (LC-MS). In such methods, a structurally similar but distinct compound is often used as an internal standard to ensure accuracy and precision.
Given its close structural relationship, this compound would be an excellent candidate for use as an internal standard in analytical methods designed to quantify 2-(Methylthio)benzothiazole and other related environmental contaminants. Its slightly higher molecular weight and potentially different retention time would allow for clear separation and distinct detection by mass spectrometry, fulfilling the key requirements for an effective internal standard.
Furthermore, derivatives of this compound can be developed into highly sensitive and selective fluorescent probes for the detection of various analytes. By introducing specific recognition moieties (e.g., chelating agents for metal ions or reactive sites for small molecules), the fluorescence of the benzothiazole core can be modulated (quenched or enhanced) upon binding to a target analyte. This principle is widely used for creating chemosensors for environmental monitoring and biological diagnostics.
In-depth Analysis of this compound in Coordination Chemistry
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry and ligand properties of this compound. Extensive database searches did not yield specific studies on the synthesis and characterization of its metal complexes, its ligand binding modes, detailed spectroscopic and computational analyses of its metal-ligand interactions, or explorations of the catalytic or material science potential of such complexes.
While the broader family of benzothiazole derivatives has been the subject of considerable investigation in coordination chemistry, research has predominantly focused on related compounds such as 6-methyl-2-aminobenzothiazole or 2-mercaptobenzothiazole (B37678). These related molecules have been shown to form a variety of coordination complexes with transition metals, exhibiting diverse structural and electronic properties. However, the substitution of the amino or thiol group with a methylthio (-SMe) group at the 2-position, combined with a methyl group at the 6-position, creates a unique ligand for which specific coordination studies appear to be absent in the accessible literature.
Theoretical studies on the parent compound, 2-(methylthio)benzothiazole, suggest that the exocyclic sulfur atom and the thiazole (B1198619) nitrogen atom could potentially act as coordination sites. Computational analyses have been performed to understand its electronic structure, reactivity, and thermodynamic parameters. These studies indicate that the molecule possesses distinct electronic properties that could influence its behavior as a ligand. However, these are theoretical predictions for a related molecule and have not been experimentally verified in the context of metal complex formation with the specific 6-methyl derivative.
Due to the absence of experimental data in the scientific literature concerning the metal complexes of this compound, it is not possible to provide a detailed, evidence-based article on the topics outlined in the user's request, which include:
Coordination Chemistry and Ligand Properties of 6 Methyl 2 Methylthio Benzo D Thiazole
Exploration of Catalytic or Material Science Potential of Complexes
Further experimental research is required to elucidate the coordination chemistry of 6-Methyl-2-(methylthio)benzo[d]thiazole and to determine the properties and potential applications of its metal complexes.
Environmental Behavior and Degradation Pathways of 6 Methyl 2 Methylthio Benzo D Thiazole
Occurrence and Distribution in Environmental Matrices
Studies on the parent compound, 2-(methylthio)benzothiazole (B1198390) (MTBT), indicate its potential for environmental release. For instance, MTBT has been identified as a transformation product of the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB), which is used in the leather, pulp, and paper industries. This suggests a pathway for MTBT and potentially its methylated derivatives to enter aquatic and terrestrial environments through industrial effluents. Given the structural similarity, it is plausible that 6-Methyl-2-(methylthio)benzo[d]thiazole could also be present in environments impacted by similar industrial sources, although specific detection and concentration data are currently lacking.
Microbial Degradation Studies (Aerobic and Anaerobic Conditions)
The microbial degradation of this compound has not been specifically documented. However, studies on the unmethylated analogue, 2-(methylthio)benzothiazole (MTBT), provide valuable insights into its potential biodegradability.
Research has shown that MTBT exhibits recalcitrance under certain conditions. One study found that methylthiobenzothiazole was stable under aerobic conditions , suggesting limited degradation by aerobic microorganisms. d-nb.info In contrast, under anaerobic conditions , partial degradation of methylthiobenzothiazole was observed. d-nb.info This indicates that anaerobic environments, such as those found in some sediments and wastewater treatment processes, may facilitate the breakdown of this compound, albeit incompletely.
Furthermore, it has been demonstrated that 2-mercaptobenzothiazole (B37678) (MBT), a related benzothiazole (B30560), can be microbially methylated to form MTBT. d-nb.info This biotransformation pathway highlights a potential source of MTBT, and by extension possibly this compound if a corresponding 6-methyl-2-mercaptobenzothiazole precursor is present, in the environment.
Table 1: Summary of Microbial Degradation Findings for 2-(methylthio)benzothiazole (MTBT)
| Condition | Degradation Potential | Findings |
| Aerobic | Stable | No significant degradation observed. |
| Anaerobic | Partially Degraded | Evidence of partial breakdown. |
Photolytic Degradation Processes
Information specifically on the photolytic degradation of this compound is not available. However, studies on related benzothiazoles suggest that photolysis can be a significant degradation pathway.
Under photolytic conditions in water and wastewater, both 2-mercaptobenzothiazole (MBT) and 2-(methylthio)benzothiazole (MTBT) have been shown to degrade. d-nb.info The primary and stable photoproducts identified from the photolysis of these compounds were benzothiazole (BT) and 2-hydroxybenzothiazole (B105590) (OHBT). d-nb.info This suggests that the benzothiazole ring structure can be cleaved or transformed under the influence of light. It is reasonable to hypothesize that this compound would also be susceptible to photolytic degradation, potentially yielding 6-methylbenzothiazole (B1275349) and 6-methyl-2-hydroxybenzothiazole as degradation products, although experimental verification is required.
Biotransformation and Metabolite Identification
Specific biotransformation pathways and metabolite identification for this compound in environmental systems have not been reported. However, in vitro metabolism studies on the closely related 2-methylthiobenzothiazole by rat liver homogenates have identified key transformation products. nih.gov
In these studies, the primary metabolites of 2-methylthiobenzothiazole were identified as S-(2-benzothiazolyl)-glutathione and 2-mercaptobenzothiazole . nih.gov The formation of these metabolites suggests an initial oxidation of the methylthio group, making the molecule susceptible to conjugation with glutathione, a common detoxification pathway. The degradation of the methylthio group itself was found to produce formaldehyde and sulphate . nih.gov
While these findings are from a mammalian metabolism study, they provide a plausible model for the types of biotransformation reactions that this compound might undergo in the environment, particularly through microbial enzymatic processes that can mimic hepatic metabolism. The presence of the 6-methyl group could potentially influence the rate and regioselectivity of these transformations.
Table 2: Identified Metabolites from In Vitro Metabolism of 2-methylthiobenzothiazole
| Parent Compound | Metabolite | Degradation Product of Methylthio Group |
| 2-methylthiobenzothiazole | S-(2-benzothiazolyl)-glutathione | Formaldehyde |
| 2-mercaptobenzothiazole | Sulphate |
Environmental Persistence and Mobility Assessments
Direct assessments of the environmental persistence and mobility of this compound are currently unavailable in the scientific literature. However, based on the degradation studies of the parent compound, some inferences can be made.
The reported stability of 2-(methylthio)benzothiazole under aerobic microbial conditions suggests that in oxygen-rich environments, such as surface waters and aerobic soils, the persistence of this compound could be significant. d-nb.info Conversely, its partial degradation under anaerobic conditions and its susceptibility to photolysis imply that its persistence would be lower in environments exposed to sunlight or lacking oxygen. d-nb.info
The mobility of benzothiazoles in soil and sediment is influenced by their physicochemical properties, such as water solubility and octanol-water partition coefficient (Kow). The addition of a methyl group to the benzothiazole structure would likely increase its hydrophobicity, potentially leading to stronger sorption to organic matter in soil and sediment. This would, in turn, reduce its mobility in the aqueous phase. However, without experimental data on the sorption coefficients (e.g., Koc) for this compound, any assessment of its mobility remains speculative. Further research is needed to determine the specific persistence and mobility characteristics of this compound in various environmental compartments.
Future Research Directions and Challenges for 6 Methyl 2 Methylthio Benzo D Thiazole
Design and Synthesis of Advanced Derivatives with Tunable Properties
A significant avenue for future research lies in the design and synthesis of advanced derivatives of 6-Methyl-2-(methylthio)benzo[d]thiazole with finely tunable properties. The existing benzothiazole (B30560) core, featuring a methyl group at the 6-position and a methylthio group at the 2-position, offers multiple sites for chemical modification.
Future synthetic strategies could focus on:
Modification of the 2-methylthio group: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives would exhibit altered electronic and steric properties, potentially leading to novel biological activities. Furthermore, the methylthio group can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 2-position.
Functionalization of the 6-methyl group: The methyl group on the benzene (B151609) ring can be functionalized through various reactions, such as halogenation or oxidation, to introduce new reactive handles for further derivatization.
Substitution on the benzene ring: The aromatic ring of the benzothiazole nucleus can be further substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. This could influence its biological activity and physical properties. nih.gov
The synthesis of these novel derivatives will likely require the development of innovative synthetic methodologies to achieve high yields and selectivity. The ultimate goal is to create a library of compounds with a spectrum of properties, which can then be screened for various applications.
Deeper Mechanistic Understanding of Biological and Environmental Interactions
While the broader class of benzothiazoles is known for its diverse biological activities, including antimicrobial and anticancer properties, the specific mechanisms of action of this compound are largely unexplored. pcbiochemres.comekb.eg Future research should aim to elucidate the molecular pathways through which this compound and its derivatives exert their biological effects. This could involve:
Identifying molecular targets: Studies should be conducted to identify the specific enzymes, receptors, or other biomolecules with which these compounds interact. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed for this purpose.
Investigating metabolic pathways: Understanding how this compound is metabolized in biological systems is crucial for assessing its potential as a therapeutic agent. This includes identifying the metabolic enzymes involved and characterizing the resulting metabolites.
Assessing environmental fate and impact: As with many synthetic compounds, it is important to understand the environmental persistence, bioaccumulation, and potential toxicity of this compound. Studies on its degradation pathways in soil and water, as well as its effects on various organisms, are necessary to ensure its environmental safety. Research on the sorption behavior of similar benzothiazole derivatives on environmental matrices like montmorillonite (B579905) provides a framework for such investigations. researchgate.net
A thorough understanding of these mechanisms will be critical for the rational design of more potent and selective derivatives with improved safety profiles.
Exploration of Novel Applications
The unique structural features of this compound suggest that it could have a range of novel applications beyond those traditionally associated with benzothiazoles. Future research should explore its potential in areas such as:
Materials Science: The benzothiazole core is known to be a component of fluorescent materials and electroluminescent devices. mdpi.com The specific substitution pattern of this compound could impart unique photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs), sensors, or imaging agents.
Agrochemicals: Benzothiazole derivatives have been investigated as plant growth regulators and fungicides. pcbiochemres.commdpi.com The antifungal potential of 6-methyl substituted benzothiazole derivatives has been noted, suggesting that this compound and its analogs could be developed as novel crop protection agents.
Corrosion Inhibition: The sulfur and nitrogen atoms in the benzothiazole ring can coordinate with metal surfaces, making them effective corrosion inhibitors. The specific electronic properties of this compound could enhance its ability to protect metals from corrosion in various environments.
Systematic screening of this compound and its derivatives in these and other application areas could lead to the discovery of new and valuable technologies.
Development of Sustainable Synthesis Routes
The development of environmentally friendly and sustainable methods for the synthesis of this compound is a critical challenge. Traditional synthetic routes for benzothiazoles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov Future research in this area should focus on:
Green Chemistry Principles: Applying the principles of green chemistry to the synthesis of this compound is paramount. This includes the use of renewable starting materials, environmentally benign solvents (such as water), and energy-efficient reaction conditions (e.g., microwave-assisted synthesis). mdpi.comnih.govresearchgate.netscielo.br
Catalytic Methods: The development of highly efficient and recyclable catalysts can significantly improve the sustainability of the synthesis. This could involve the use of heterogeneous catalysts or biocatalysts to minimize waste and improve atom economy. mdpi.com
One-Pot Reactions: Designing multi-component, one-pot reactions can streamline the synthetic process, reduce the number of purification steps, and minimize solvent usage.
Successful development of sustainable synthetic routes will not only reduce the environmental impact of producing this compound but also make it more economically viable for large-scale applications.
Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry offers a powerful approach to accelerate the research and development of this compound and its derivatives. researchgate.netmdpi.com Future research should leverage this integration to:
Predict Properties and Activities: Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict the physicochemical properties, spectral characteristics, and biological activities of novel derivatives before they are synthesized. This can help to prioritize the most promising candidates for experimental investigation.
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of chemical reactions and biological interactions at the molecular level. This can aid in the optimization of synthetic routes and the design of more effective molecules. nih.gov
Guide Drug Design: Molecular docking and dynamics simulations can be used to model the interaction of this compound derivatives with their biological targets, providing a rational basis for the design of new and improved therapeutic agents.
By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can significantly enhance the efficiency and effectiveness of their efforts to unlock the full potential of this promising compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
